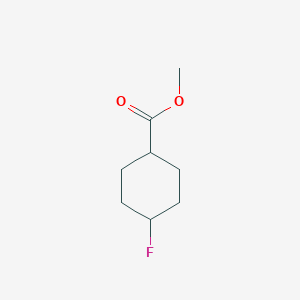
methyl 4-fluorocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-fluorocyclohexane-1-carboxylate is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a fluoro group at the first position and a carbomethoxy group at the fourth position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of methyl 4-fluorocyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the fluorination of 4-carbomethoxy-cyclohexane using a suitable fluorinating agent. The reaction typically requires controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
methyl 4-fluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbomethoxy group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
methyl 4-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carbomethoxy group can undergo hydrolysis, releasing methanol and forming a carboxylic acid, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
methyl 4-fluorocyclohexane-1-carboxylate can be compared with other substituted cyclohexanes, such as:
cis-1-fluoro-4-OTBS-cyclohexane: This compound has a similar structure but with an OTBS group instead of a carbomethoxy group.
cis-1,2-dibromocyclopentane: Another substituted cyclohexane with different substituents.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H13FO2 |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
methyl 4-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
UGCTYKCRGPACDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














